4,6-Dichloro-2,1,3-benzothiadiazole
Description
Contextualization within Benzothiadiazole (BTD) Chemistry
2,1,3-Benzothiadiazole (B189464) (BTD) is a heterocyclic compound composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org This core structure is a fundamental building block in the development of photoluminescent and organic electronic materials. exlibrisgroup.comresearchgate.net The electron-deficient nature of the BTD unit makes it a powerful electron acceptor, a property that is extensively exploited in creating donor-acceptor systems for various applications. researchgate.net The versatility of BTD chemistry allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their electronic and optical properties. researchgate.net Modifications can be made by introducing different functional groups at various positions on the benzene ring, which alters the material's characteristics. researchgate.netacs.org
4,6-Dichloro-2,1,3-benzothiadiazole is a specific derivative of BTD where chlorine atoms are substituted at the 4- and 6-positions of the benzothiadiazole core. This substitution pattern significantly influences the compound's properties. The presence of electron-withdrawing chlorine atoms further enhances the electron-accepting nature of the BTD core. cymitquimica.com This increased electron affinity is a key factor in its use in advanced materials. Research has shown that polymers based on 4,6-substituted BTDs can exhibit greater solubility compared to their 4,7-substituted counterparts, which is advantageous for synthesizing polymers with higher molecular weights. acs.org
Significance in Organic Electronics and Optoelectronics Research
The unique electronic properties of this compound make it a significant component in the field of organic electronics and optoelectronics. These areas of research focus on the development of electronic devices based on organic materials, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). exlibrisgroup.comresearchgate.net
In the context of these applications, the BTD core, and specifically its chlorinated derivatives, are crucial. The electron-accepting character of BTD is fundamental to creating materials with tailored energy levels for efficient charge separation and transport. researchgate.net For instance, in organic solar cells, a blend of donor and acceptor materials is used in the active layer. The efficiency of these cells is highly dependent on the energy levels of these materials. The introduction of chlorine atoms onto the BTD core, as in this compound, has been shown to be an effective strategy for tuning these energy levels, leading to improved device performance, particularly in terms of open-circuit voltage. osti.gov
Furthermore, the incorporation of chlorinated BTD units into conjugated polymers has demonstrated the potential for creating materials with excellent operational stability in devices like OFETs. acs.orgresearchgate.net The modification of the BTD backbone with chlorine atoms can influence the material's morphology, energy levels, and optoelectronic properties, all of which are critical for charge transport. acs.orgresearchgate.net
Overview of Key Research Areas and Paradigms
Research involving this compound and related chlorinated BTD derivatives is centered around several key paradigms aimed at advancing organic electronic and optoelectronic technologies.
Donor-Acceptor Copolymers for Organic Solar Cells: A major research focus is the design and synthesis of donor-acceptor (D-A) copolymers where the chlorinated BTD unit serves as the electron-deficient acceptor. osti.govlnu.edu.cn The goal is to create low-bandgap polymers that can absorb a broad range of the solar spectrum. Studies have shown that incorporating chlorinated BTDs can lead to higher power conversion efficiencies in OSCs. osti.gov For example, a polymer incorporating a single chlorine atom on the BTD moiety achieved a power conversion efficiency of up to 8.20%. osti.gov
Organic Field-Effect Transistors (OFETs): Another significant area of investigation is the use of chlorinated BTD-based polymers in OFETs. Research has demonstrated that introducing chlorine atoms can enhance the semiconducting properties of these polymers. acs.orgresearchgate.net For instance, a series of polymers based on dichlorinated-2,1,3-benzothiadiazole exhibited excellent operational stability and good hole mobility, with one derivative showing a mobility of 0.147 cm² V⁻¹ s⁻¹. acs.orgresearchgate.net
Small Molecule Semiconductors: Beyond polymers, there is growing interest in small molecule semiconductors based on BTD derivatives for applications in organic thin-film transistors and complementary-like inverters. nih.gov These small molecules offer advantages in terms of purification and batch-to-batch reproducibility.
Table 1: Key Research Findings on Chlorinated Benzothiadiazole Derivatives
| Research Area | Key Finding | Reference |
| Organic Solar Cells | Polymers with chlorinated BTD units show improved power conversion efficiency, with one example reaching 8.20%. | osti.gov |
| Organic Field-Effect Transistors | Dichlorinated BTD-based polymers exhibit high operational stability and hole mobilities up to 0.147 cm² V⁻¹ s⁻¹. | acs.orgresearchgate.net |
| Small Molecule Semiconductors | BTD-based small molecules have been developed for use in organic thin-film transistors and complementary-like inverters. | nih.gov |
| Material Properties | 4,6-substituted BTD polymers can have enhanced solubility compared to 4,7-substituted analogues. | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,6-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
InChI Key |
YAXMGGZDBSECMK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NSN=C21)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of 4,6 Dichloro 2,1,3 Benzothiadiazole Systems
Established Synthetic Pathways for Benzothiadiazole Core Structures
The synthesis of the 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established process, with several methods available for its construction. These methods provide the fundamental framework upon which more complex derivatives, such as the dichlorinated analogue, are built.
General Synthesis from o-Phenylenediamines
The most common and high-yielding method for preparing the 2,1,3-benzothiadiazole core involves the reaction of an o-phenylenediamine (B120857) with a sulfur-containing reagent. wikipedia.orguleth.ca A widely used approach is the treatment of o-phenylenediamine with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com This reaction, often carried out in a solvent like toluene (B28343) or dichloromethane (B109758) with a base such as triethylamine (B128534) or pyridine (B92270), proceeds through a ring-closure mechanism to form the benzothiadiazole ring system in good yields. wikipedia.orguleth.camdpi.com The byproducts of this reaction are typically sulfur dioxide and hydrochloric acid. wikipedia.org
Alternative reagents to thionyl chloride have also been explored. For instance, gaseous sulfur dioxide can be reacted with o-phenylenediamine in the liquid phase without the need for a solvent or catalyst at temperatures between 50 and 100 °C. google.com Another historical method involves heating an o-phenylenediamine with sulfurous acid or sodium bisulfite at elevated temperatures, although this can sometimes lead to the formation of tar-like byproducts. google.com
Targeted Synthesis of 4,6-Dichloro-2,1,3-benzothiadiazole and its Precursors
The synthesis of this compound specifically requires the use of a dichlorinated o-phenylenediamine precursor. The general synthetic strategy mirrors that of the parent benzothiadiazole, but starts with 1,2-diamino-4,5-dichlorobenzene.
Specific Halogenation Routes to Dichlorinated Benzothiadiazoles
The direct synthesis of this compound is achieved by reacting 1,2-diamino-4,5-dichlorobenzene with thionyl chloride. osti.gov This reaction is typically performed in a suitable solvent like chloroform (B151607) in the presence of a base such as pyridine. osti.gov The mixture is heated to facilitate the cyclization reaction, and after workup and purification, the desired this compound is obtained. osti.gov
While direct synthesis from the corresponding diamine is a primary route, halogenation of the parent 2,1,3-benzothiadiazole can also be employed to introduce chlorine atoms onto the benzene (B151609) ring. However, direct chlorination often leads to a mixture of products. Electrophilic aromatic substitution on the BTD core can be challenging due to its electron-poor nature and can result in a mixture of C4- and C7-substituted products. nih.gov
A more controlled approach to halogenation involves palladium-catalyzed methods. For instance, a palladium(II)-catalyzed direct halogenation of benzothiadiazole derivatives has been reported, allowing for the efficient preparation of various mono- and polychlorinated products. acs.org Another method involves the use of N-bromosuccinimide (NBS) as a bromine source in the presence of palladium acetate (B1210297) and acetic acid to achieve fixed-point bromination of benzothiadiazole derivatives. google.com While these examples focus on bromination, similar principles can be applied for chlorination.
An alternative pathway for bromination of 2,1,3-benzothiadiazole, which may be adaptable for chlorination, utilizes N-bromosuccinimide in a mixture of concentrated sulfuric acid and chloroform. utm.myutm.my This method demonstrates that halogenation of the benzene ring is possible under drastic conditions. utm.my
Advanced Functionalization and Derivatization Approaches
Beyond the synthesis of the core structure, the functionalization of the this compound system is crucial for tuning its properties for specific applications. Advanced methodologies have been developed to introduce various functional groups at specific positions on the benzothiadiazole ring.
Regioselective C–H Functionalization (e.g., Ir-catalyzed C–H Borylation at C4, C5, C6, and C7 Positions)
A powerful strategy for the functionalization of the benzothiadiazole ring is the direct activation of its C-H bonds. Iridium-catalyzed C–H borylation has emerged as a particularly versatile method for introducing boryl groups at various positions on the BTD core. nih.govacs.orgnih.govbris.ac.uk This reaction typically uses a catalyst like [Ir(OMe)COD]₂ and a boron source such as bis(pinacolato)diboron (B136004) (B₂(pin)₂). nih.govacs.org
The regioselectivity of the borylation can be controlled by the reaction conditions. For the parent 2,1,3-benzothiadiazole, conditions can be optimized to favor the formation of 5-boryl BTD or 4,6-diboryl BTD building blocks. nih.govacs.org These borylated intermediates are highly valuable as they can be subsequently converted to a wide range of functional groups through various cross-coupling reactions. nih.govacs.orgdiva-portal.org For instance, the C-B bond can undergo ipso-substitution to introduce halogens or other groups. nih.govacs.org
This C-H activation strategy provides access to previously difficult-to-synthesize C5- and C6-substituted BTDs, which traditionally required de novo synthesis from substituted aryl-1,2-diamines. nih.gov The ability to functionalize the C4, C5, C6, and C7 positions regioselectively opens up new avenues for creating novel BTD-based molecules with tailored properties. nih.govacs.orgdiva-portal.org
Cross-Coupling Reactions for Peripheral Modifications
Cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used to modify the periphery of the this compound scaffold. The chlorine atoms on the ring serve as excellent handles for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the dichlorobenzothiadiazole core and various aryl or vinyl boronic acids or esters. polyu.edu.hkresearchgate.net This allows for the introduction of a wide array of aromatic and unsaturated substituents, enabling the extension of the π-conjugated system and the modulation of the electronic properties of the molecule.
Stille Coupling: Another powerful palladium-catalyzed cross-coupling reaction, the Stille coupling, utilizes organotin reagents to form C-C bonds. osti.govlnu.edu.cn This method is particularly useful for synthesizing conjugated polymers where the dichlorobenzothiadiazole unit is coupled with other aromatic or heteroaromatic stannanes. osti.govlnu.edu.cn
Other Cross-Coupling Reactions: Beyond Suzuki and Stille couplings, other cross-coupling reactions can also be employed. For example, palladium-catalyzed C-S cross-coupling reactions have been developed to introduce arylthio groups at the C-5 position of benzothiadiazole derivatives. bohrium.com This demonstrates the potential for introducing a variety of heteroatom linkages to the BTD core. These cross-coupling methodologies provide a powerful toolkit for the synthesis of a diverse library of functionalized this compound derivatives for a range of applications.
Synthetic Challenges and Emerging Methodologies
Despite the progress in the synthesis and functionalization of 2,1,3-benzothiadiazole derivatives, several challenges remain. The direct and selective functionalization of specific C-H bonds on the BTD ring is often difficult due to the electron-deficient nature of the heterocycle, which can lead to mixtures of products or require harsh reaction conditions. nih.govdiva-portal.org Furthermore, the synthesis of asymmetrically substituted BTDs can be complex, often requiring multi-step procedures with purification challenges.
To address these challenges, new synthetic methodologies are emerging. Regioselective C-H borylation catalyzed by iridium complexes has been shown to provide access to versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.govacs.org These borylated intermediates can then undergo a variety of subsequent functionalization reactions. nih.gov
Another promising approach is the use of direct arylation polymerization (DArP), which offers a more atom-economical alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers. researchgate.net This method avoids the preparation of organometallic reagents, reducing synthetic steps and hazardous waste. researchgate.net The continued development of these and other novel synthetic strategies will be crucial for advancing the applications of this compound-based materials.
Theoretical and Computational Investigations of 4,6 Dichloro 2,1,3 Benzothiadiazole Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
The 2,1,3-benzothiadiazole (B189464) core is a well-established electron-acceptor unit, a property that is central to its use in materials for organic electronics, including solar cells and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The introduction of two chlorine atoms onto the benzene (B151609) ring is anticipated to significantly modulate these acceptor properties. DFT calculations on related chlorinated heterocyclic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that chlorine atoms strongly influence the molecule's electronic landscape and the rotational barrier of adjacent functional groups. mdpi.com These findings suggest that the 4,6-dichloro substitution pattern on the BTD core enhances its electron-withdrawing nature, a key factor in tuning the material's performance.
Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of BTD derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In typical donor-acceptor (D-A) architectures based on BTD, the LUMO is primarily localized on the electron-accepting BTD moiety, while the HOMO is spread across the electron-donating parts of the molecule. nih.gov
The introduction of electron-withdrawing substituents like chlorine atoms at the 4 and 6 positions is predicted by computational models to lower the energy levels of both the HOMO and LUMO. This effect is particularly pronounced for the LUMO, due to its localization on the BTD core. A lower LUMO energy level enhances the electron-accepting capability of the molecule. This principle has been demonstrated in studies where the coordination of Lewis acids or the introduction of highly electronegative groups to the BTD framework results in a significant stabilization (lowering) of the LUMO energy with a minimal effect on the HOMO. nih.gov Therefore, 4,6-dichloro-2,1,3-benzothiadiazole derivatives are expected to be stronger electron acceptors than their non-chlorinated counterparts.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Method/Basis Set |
|---|---|---|---|
| 4,7-di(selenophen-2-yl) BTD | -5.12 | -2.94 | B3LYP/6-31G(d) |
| 4,7-di(pyridin-2-yl) BTD | -5.24 | -2.92 | B3LYP/6-31G(d) |
| 4,7-di(3,4-ethylenedioxythiophene) BTD | -4.78 | -2.82 | B3LYP/6-31G(d) |
| 4,7-di(bithiophen-5-yl) BTD | -5.12 | -2.88 | B3LYP/6-31G(d) |
Prediction of Optical Properties and Band Gaps
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Eg), is a crucial parameter that correlates directly with the optical properties of a molecule. nih.gov A smaller energy gap typically corresponds to absorption of lower-energy photons, resulting in a bathochromic (red) shift in the absorption spectrum. DFT calculations are widely used to predict these band gaps and absorption wavelengths. researchgate.net
For this compound derivatives, the strong electron-withdrawing effect of the chlorine atoms is expected to lower the LUMO energy significantly while having a smaller stabilizing effect on the HOMO. The net result is a reduction of the HOMO-LUMO gap compared to the parent BTD molecule. This tuning of the band gap is a key strategy in designing organic semiconductors for specific applications, such as absorbing a broader range of the solar spectrum in photovoltaic devices. nih.govresearchgate.net Studies on various BTD derivatives confirm that theoretical calculations can accurately predict experimental optical band gaps, validating their use in materials design. mdpi.com
| Compound Derivative | Calculated Band Gap (eV) | Experimental Band Gap (eV) |
|---|---|---|
| 4,7-di(selenophen-2-yl) BTD | 2.18 | 2.01 |
| 4,7-di(pyridin-2-yl) BTD | 2.32 | 2.28 |
| 4,7-di(3,4-ethylenedioxythiophene) BTD | 1.96 | 1.75 |
| 4,7-di(bithiophen-5-yl) BTD | 2.24 | 2.38 |
Analysis of Electron Affinity and Ionization Potential
Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that quantify the ability of a molecule to accept and donate an electron, respectively. These parameters can be approximated from the energies of the frontier orbitals via Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO.
The predicted stabilization of the LUMO in this compound derivatives directly implies an increase in their electron affinity. nih.gov This makes them more effective n-type (electron-transporting) materials. Conversely, the stabilization of the HOMO leads to a higher ionization potential, indicating greater resistance to oxidation. The parent 2,1,3-benzothiadiazole has an experimental ionization energy of approximately 9.00 eV. chemeo.com The introduction of the two electron-withdrawing chlorine atoms would be expected to increase this value, enhancing the molecule's stability in electronic devices.
Molecular Dynamics Simulations for Supramolecular Assembly Prediction
While quantum chemical calculations excel at describing the properties of single molecules, Molecular Dynamics (MD) simulations provide a powerful avenue for understanding how these molecules interact and assemble into larger, functional structures. MD simulations model the physical movements of atoms and molecules over time, offering predictions of bulk properties such as crystal packing, morphology, and intermolecular interactions.
Prediction of Intermolecular Interactions and π-π Stacking
The performance of organic electronic materials is highly dependent on their solid-state packing and the degree of intermolecular electronic coupling. For BTD-based systems, non-covalent interactions such as π-π stacking, hydrogen bonding, and chalcogen (S···N) bonding are critical in dictating the supramolecular assembly. mdpi.compsecommunity.org Effective π-π stacking, where the planar aromatic cores of adjacent molecules overlap, is essential for efficient charge transport.
MD simulations can predict the preferred packing arrangements and quantify the distances and geometries of these interactions. The substitution pattern on the BTD core plays a significant role in this assembly. The presence of chlorine atoms at the 4 and 6 positions can influence packing in two ways. Electronically, they can participate in halogen bonding and alter the electrostatic potential surface of the molecule. Sterically, they can affect the planarity of the molecule and its attached side groups, which in turn influences the efficiency of π-π stacking. mdpi.com Computational studies on related heterocyclic systems have demonstrated that MD simulations can successfully predict how different substituents guide the formation of specific packing motifs, such as head-to-tail or slipped-stack arrangements. mdpi.com
Structure-Property Relationship Modeling and Rational Design
The combination of quantum chemical calculations and molecular dynamics simulations provides a comprehensive framework for establishing clear structure-property relationships. For this compound derivatives, this computational approach allows for the rational design of new molecules with precisely tailored characteristics.
By systematically modifying the donor groups attached to the 4,6-dichloro-BTD core in silico, researchers can predict the resulting changes in electronic and optical properties before undertaking complex and costly synthesis. For example, modeling can predict how increasing the strength of the donor group will affect the HOMO-LUMO gap and, consequently, the color and efficiency of an OLED emitter. Similarly, MD simulations can preview how altering side chains will impact solid-state morphology and charge carrier mobility. This predictive power accelerates the discovery of new, high-performance materials for a wide array of optoelectronic applications, leveraging the unique electronic modifications imparted by the 4,6-dichloro substitution pattern.
Impact of Halogen Substituents on Electronic and Optoelectronic Properties
The introduction of halogen atoms onto the benzothiadiazole (BT) core is a widely adopted strategy for fine-tuning the electronic properties of resulting molecules and polymers. rsc.org The high electronegativity of halogens, such as chlorine and fluorine, exerts a strong influence on the frontier molecular orbital (HOMO and LUMO) energy levels.
Computational studies, often employing density functional theory (DFT), consistently show that halogenation lowers both the HOMO and LUMO energy levels of the benzothiadiazole unit. rsc.org This effect is primarily due to the inductive electron-withdrawing nature of the halogen substituents. For instance, replacing hydrogen atoms with fluorine or chlorine atoms on the BT ring makes the unit a stronger electron acceptor. nih.gov This enhanced acceptor strength is crucial in donor-acceptor (D-A) type copolymers, where it leads to a narrowing of the energy gap (E_gap), which is the difference between the LUMO and HOMO levels. acs.org
The position and number of halogen substituents are critical. Studies on fluorinated benzothiadiazole-based polymers have demonstrated that increasing the number of fluorine atoms leads to a systematic lowering of the HOMO energy level. rsc.org This deepening of the HOMO level is advantageous for stability in electronic devices, particularly in organic photovoltaics, as it improves resistance to oxidation in air. Furthermore, the tuning of these energy levels directly impacts the optoelectronic properties, such as the absorption and emission spectra of the material. rsc.org A lower energy gap generally results in a red-shift in the material's absorption spectrum, allowing it to harvest a broader range of the solar spectrum. nih.gov
The choice of halogen also matters. Fluorine, being more electronegative than chlorine, typically has a more pronounced effect on the energy levels. Systematic tuning by replacing fluorine groups with cyano groups—another strong electron-withdrawing group—has been shown to further modify the electronic landscape, demonstrating that a careful selection of substituents is an effective approach for modulating polymer electronic properties. nih.govacs.org
Table 1: Effect of Halogenation on Frontier Molecular Orbital Energies
Comparison of calculated HOMO, LUMO, and Energy Gap (E_gap) values for benzothiadiazole polymers with varying degrees of fluorination. Data is illustrative of the general trend observed in computational studies.
| Polymer Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |
|---|---|---|---|
| PDTBDT-0F-BTs (No Fluorine) | -5.10 | -3.21 | 1.89 |
| PDTBDT-2F-BTs (2 Fluorine atoms) | -5.25 | -3.35 | 1.90 |
| PDTBDT-6F-FBTs (6 Fluorine atoms) | -5.48 | -3.55 | 1.93 |
Effects of Conjugation Length and Bridging Units on Charge Transport
Increasing the conjugation length of the donor moiety—for example, by moving from a single thiophene (B33073) to bithiophene or sexithiophene—generally enhances charge carrier mobility. acs.org A longer conjugated segment allows for greater delocalization of the π-electrons along the polymer backbone. This increased delocalization reduces the reorganization energy, which is the energy required for a molecule's geometry to relax after gaining or losing a charge, thereby facilitating more efficient charge transport. nih.gov
The type of bridging unit that connects the donor and acceptor moieties also has a profound impact. For instance, theoretical studies comparing different stacking modes and molecular organizations show that the intermolecular electronic coupling is a key factor for charge hopping. nih.gov The introduction of vinylene units into an oligothiophene backbone can disrupt the planarity and crystalline packing of the polymer chains, leading to amorphous films and significantly lower charge carrier mobilities compared to their all-thiophene counterparts. acs.org Conversely, bridging units that enforce thiophene coplanarity, such as a cyclopenta[2,1-b;3,4-b]dithiophene (CDT) core, can enhance electron delocalization and promote better intermolecular packing, which is beneficial for charge transport. nih.gov
Computational models are used to calculate key parameters like reorganization energy and electronic coupling to predict charge hopping rates and mobilities. These theoretical insights correlate well with experimental data from organic field-effect transistors (OFETs), where polymers with longer effective conjugation and optimized bridging units consistently show higher hole or electron mobilities. acs.org
Table 2: Influence of Donor Unit on Polymer Hole Mobility
Comparison of hole mobilities for benzothiadiazole-based polymers with different donor units, illustrating the effect of conjugation length and structure.
| Polymer | Donor Unit | Film Morphology | Hole Mobility (cm²/V·s) |
|---|---|---|---|
| P2ClBT-T | Thiophene (T) | - | 0.011 |
| P2ClBT-TT | Thieno[3,2-b]thiophene (TT) | - | 0.081 |
| P2ClBT-DT | 2,2′-Bithiophene (DT) | - | 0.095 |
| P2ClBT-TVT | (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) | Organized | 0.147 |
| PBT6 | Sexithiophene | Highly Crystalline | 0.2 - 0.75 |
| PBT6V2 | Oligo(thienylene vinylene) | Amorphous | ~10⁻⁵ |
Correlation between Molecular Planarity and Charge Carrier Mobility
A strong correlation exists between the planarity of a conjugated molecule's backbone and its charge carrier mobility. nih.gov For efficient charge transport in the solid state, conjugated polymers and small molecules must pack in an ordered fashion, allowing for significant π-π stacking between adjacent backbones. This close packing facilitates the orbital overlap necessary for charge carriers to hop from one molecule to the next.
A planar molecular structure is a prerequisite for achieving this desirable morphology. nih.gov Computational modeling is frequently used to predict the geometry of benzothiadiazole derivatives, calculating parameters like dihedral angles between adjacent rings in the conjugated backbone. researchgate.net A smaller dihedral angle indicates a more planar conformation. Theoretical studies have shown that substituents that cause steric hindrance can force adjacent rings to twist out of plane, disrupting conjugation and impeding the formation of well-ordered π-stacks. acs.org
For example, in a study comparing different functional groups on a benzothiadiazole acceptor, a polymer with fluorine and cyano groups (PCDTT-FCNBT) exhibited significantly higher electron mobility (0.4 cm² V⁻¹ s⁻¹) than a similar polymer with a nitro group (PCDTT-NO2FBT) (0.024 cm² V⁻¹ s⁻¹). nih.govacs.org Computational analysis revealed that steric effects from the nitro group caused it to twist out of the plane of the conjugated backbone, reducing π-system overlap and leading to poorer device performance. nih.gov In contrast, the presence of fluorine was found to be beneficial for improving backbone linearity and planarity, which in turn promoted higher thin-film crystallinity and enhanced electron mobility. nih.govacs.org
Therefore, designing molecules with a rigid and planar backbone is a key strategy for achieving high charge carrier mobility. researchgate.net This planarity directly influences the internal molecular relaxation upon charging (reorganization energy) and the degree of intermolecular electronic coupling, both of which are fundamental parameters governing charge transport efficiency. nih.gov
Advanced Materials Science Applications of 4,6 Dichloro 2,1,3 Benzothiadiazole Derivatives
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
Derivatives of 4,6-dichloro-2,1,3-benzothiadiazole have been extensively utilized in the active layers of OPVs and OSCs. These materials play a crucial role in absorbing sunlight and converting it into electrical energy.
Role as Electron-Deficient Units in Donor-Acceptor Copolymers and Small Molecules
In the design of materials for organic solar cells, a common and effective strategy is the "donor-acceptor" (D-A) approach. scispace.com This involves combining electron-rich (donor) and electron-poor (acceptor) units within a single polymer or small molecule. scispace.com The 2,1,3-benzothiadiazole (B189464) (BT) moiety, and specifically its chlorinated derivatives, are widely used as strong electron-accepting units. cnrs.frresearchgate.net The electron-withdrawing nature of the BT core, enhanced by the presence of chlorine atoms, facilitates intramolecular charge transfer (ICT) from the donor unit upon photoexcitation. cnrs.fr This ICT process is fundamental to the generation of charge carriers (electrons and holes) necessary for photovoltaic action. acs.org
The alternating arrangement of donor and acceptor blocks along a conjugated polymer backbone extends electron delocalization, which in turn enhances light-harvesting capabilities and improves charge dissociation. nih.gov The strong electron-accepting character of the BT unit, stemming from its two electron-withdrawing imines and bridged nitrogen atom, makes it a popular choice for creating low band gap materials. cnrs.fr The ease of functionalizing the 4 and 7 positions of the BT core allows for the synthesis of a wide variety of D-A copolymers and small molecules with tailored properties. researchgate.net
Design Principles for Low Band Gap Materials
A key objective in the design of materials for high-efficiency solar cells is to create materials with a low optical band gap. cnrs.fr A lower band gap allows the material to absorb a broader range of the solar spectrum, particularly in the near-infrared region, leading to a higher potential power conversion efficiency (PCE). cnrs.fr The D-A approach is one of the most effective methods for reducing the band gap of conjugated polymers. cnrs.fr
The introduction of chlorine atoms onto the benzothiadiazole unit is a powerful strategy for tuning the band gap. osti.gov Chlorination has been shown to be more effective than fluorination in enhancing the ICT effect, making it an attractive method for designing high-efficiency OPV materials. researchgate.net By systematically varying the number and position of chlorine atoms on the BT core, researchers can finely adjust the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. osti.gov For instance, the optical band gap of a series of polymers was found to change with the number of chlorine substitutions on the BT moiety. osti.gov
Strategies for Enhancing Power Conversion Efficiency (PCE)
Several strategies involving this compound derivatives have been employed to boost the PCE of organic solar cells. One successful approach is the introduction of chlorine atoms into the polymer backbone. Chlorinated polymers have demonstrated significantly improved device performance, particularly in terms of open-circuit voltage (Voc) and short-circuit current density (Jsc). osti.gov For example, a chlorinated polymer, PCBT4T-2OD, which incorporates a single chlorine atom on the BT unit, achieved a PCE of up to 8.20% when blended with PC71BM, a significant improvement over its non-chlorinated counterpart. osti.gov
These enhancements are attributed to several factors, including:
Lower HOMO Level: Chlorine substitution effectively lowers the HOMO energy level of the polymer, which can lead to a higher Voc. osti.gov
Optimal Molecular Orientation: The presence of chlorine can influence the packing of polymer chains in the solid state, leading to more favorable morphologies for charge transport. osti.gov
Increased Hole Mobility: Well-designed chlorinated polymers can exhibit increased hole mobility, which contributes to a higher Jsc. osti.gov
The strategic placement of chlorine atoms is crucial, as excessive chlorination can sometimes have detrimental effects. acs.org
Optimization of Charge Transport Properties in Active Layers
Efficient charge transport within the active layer is critical for high-performance organic solar cells. After charge generation at the donor-acceptor interface, the separated electrons and holes must travel to their respective electrodes to be collected. The morphology of the active layer, which consists of a blend of donor and acceptor materials, plays a vital role in this process. cnrs.fr
Derivatives of this compound contribute to optimizing charge transport in several ways. The planar structure of the benzothiadiazole unit promotes strong intermolecular π-π stacking, which facilitates the movement of charge carriers between polymer chains. acs.org Furthermore, the introduction of chlorine atoms can induce a more ordered molecular packing, leading to higher crystallinity and improved charge carrier mobility. lnu.edu.cn The resulting well-ordered microcrystalline structures embedded in an amorphous polymer matrix provide pathways for efficient charge transport. tesisenred.net
Organic Field-Effect Transistors (OFETs)
Beyond their use in solar cells, derivatives of this compound are also valuable materials for organic field-effect transistors (OFETs), which are the fundamental building blocks of organic electronic circuits. scispace.comacs.org
Development of N-type and Ambipolar Semiconductor Materials
OFETs can be classified as p-type (hole-transporting), n-type (electron-transporting), or ambipolar (transporting both holes and electrons). tesisenred.net While many organic semiconductors are p-type, the development of high-performance n-type and ambipolar materials is crucial for realizing complex organic circuits like complementary logic inverters. dntb.gov.ua
The strong electron-deficient nature of the this compound unit makes it an excellent building block for n-type and ambipolar semiconductors. By pairing this acceptor unit with various donor moieties, researchers can create materials with low-lying LUMO energy levels, which is a prerequisite for efficient electron injection and transport. researchgate.net The introduction of electron-withdrawing groups like chlorine is a known strategy to convert p-type materials into ambipolar ones by lowering the LUMO energy level. researchgate.net
A series of donor-acceptor polymers based on dichlorinated-2,1,3-benzothiadiazole (2ClBT) and different donor units were synthesized and shown to have promising semiconducting properties for OFETs. acs.org The variation in the donor unit's conjugation length was found to alter the energy levels, morphology, and optoelectronic properties, significantly impacting charge transport. acs.org For example, the polymer P2ClBT-TVT exhibited a hole mobility of 0.147 cm²/V·s and excellent operational stability. acs.org
Engineering for Enhanced Electron and Hole Mobility
The mobility of charge carriers—both electrons and holes—is a critical parameter governing the performance of organic field-effect transistors (OFETs). The electron-withdrawing nature of the this compound unit plays a crucial role in tailoring the electronic structure of conjugated polymers, thereby influencing charge transport.
In a study focusing on donor-acceptor (D-A) copolymers, the introduction of dichlorinated-2,1,3-benzothiadiazole (2ClBT) as the acceptor moiety alongside various donor units with different conjugation lengths demonstrated a significant impact on charge carrier mobility. acs.orgresearchgate.net The resulting polymers were used to fabricate OFETs, and their performance was systematically investigated. It was found that altering the conjugation length of the polymer backbone could modify the energy levels, morphology, and optoelectronic properties. acs.orgresearchgate.net
One particular polymer, P2ClBT-TVT, which incorporates (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) as the donor, exhibited superior film-forming ability, molecular organization, and charge transport characteristics. acs.orgresearchgate.net This resulted in a hole mobility of 0.147 cm²/V·s. acs.orgresearchgate.net In contrast, a related polymer, PDPP-TBTCl, showed a hole mobility of 0.011 cm²/V·s, while the dichlorinated version, PDPP-TBTCl2, had a lower mobility of 0.003 cm²/V·s, illustrating the nuanced effect of the degree of chlorination. acs.org
Furthermore, the incorporation of a thioannulated benzothiadiazole derivative, ssBTD, into a conjugated polymer demonstrated ambipolar charge transport, a desirable characteristic for certain electronic applications. While the mobilities were modest, in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s, this highlights the potential of such derivatives to facilitate both electron and hole transport. scispace.com
Improving Operational Stability of OFET Devices
In the aforementioned study of dichlorinated-2,1,3-benzothiadiazole-based polymers, the operational stability of the fabricated OFETs was a key focus. acs.orgresearchgate.net Remarkably, for all the synthesized polymers, no significant changes were observed in the transfer-curve slopes of the OFETs during 200 testing cycles. acs.orgresearchgate.net This indicates excellent operational stability and suggests that the incorporation of chlorine atoms is an effective strategy for improving the long-term performance of OFETs. acs.orgresearchgate.net
The stability of organic semiconductors is intrinsically linked to their molecular aggregation and the presence of defects. researchgate.net The design of polymers with chlorine atoms appears to promote more stable molecular packing, which is crucial for maintaining consistent charge transport properties over time. acs.orgresearchgate.net
Fabrication of Semitransparent OFET Architectures
The development of transparent or semitransparent electronic devices is a rapidly growing area of research, with potential applications in transparent displays, smart windows, and integrated sensors. The optical properties of materials based on this compound derivatives can be tuned to allow for the fabrication of semitransparent OFETs.
While direct fabrication of semitransparent OFETs using this compound is an area of ongoing research, the principles of molecular design for transparency are well-established. By controlling the absorption spectrum of the active material, it is possible to achieve significant light transmission in the visible range. The introduction of the dichlorobenzothiadiazole unit can influence the intramolecular charge transfer (ICT) characteristics of a polymer, which in turn affects its color and transparency.
For instance, a study on A₂–D–A₁–D–A₂ type acceptor molecules, where the central acceptor was 5-(1-ethyl-propyl)-thieno[3,4-c]pyrrole-4,6-dione and the terminal acceptors included 2-(5,6-dichloro-2-ethylidene-3-oxo-indan-1-ylidene)-malononitrile, demonstrated how molecular engineering can lead to materials with specific optical properties suitable for semitransparent devices. nih.gov Such approaches pave the way for the future development of semitransparent OFETs based on this compound derivatives.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
The strong electron-accepting nature of the 2,1,3-benzothiadiazole core makes it a valuable component in the design of electroluminescent materials for OLEDs. researchgate.net The incorporation of chlorine atoms can further modulate the electronic properties, leading to emitters with tailored emission characteristics and improved device performance.
Design of Emitters for Specific Wavelength Ranges (e.g., Green to Near-Infrared Emission)
The emission wavelength of an OLED is determined by the energy gap of the emissive material. By strategically designing molecules that incorporate the this compound unit, it is possible to create emitters that span a wide range of the electromagnetic spectrum, from the visible to the near-infrared (NIR).
For example, the benzothiadiazole moiety is a well-known fluorophore that can be functionalized to tune its emission properties. researchgate.net The attachment of donor groups to the benzothiadiazole core can induce intramolecular charge transfer (ICT) processes, which often lead to red-shifted emission. researchgate.net This principle has been used to design red thermally activated delayed fluorescence (TADF) emitters. One such D-A-D structured molecule, 4,7-bis(9,9-dimethylacridin-10(9H)-yl) benzo[c] acs.orgresearchgate.netacs.orgthiadiazole (BTZ-DMAC), exhibited an emission peak at 636 nm. researchgate.net
Furthermore, to achieve emission in the near-infrared (NIR) region, researchers have designed materials with even smaller energy gaps. For instance, a TADF material, TBSMCN, incorporating a benzothiadiazole-based acceptor, showed a photoluminescence peak at 820 nm in the film state. spiedigitallibrary.org Another approach involves creating D-A-D type chromophores, such as M13, which is based on a acs.orgresearchgate.netacs.orgthiadiazolo[3,4-g]quinoxaline acceptor and a triphenylamine (B166846) donor. An OLED doped with M13 exhibited exclusive NIR emission at 752 nm. nih.gov
Achievement of High Efficiency and Stability in OLED Formulations
Beyond controlling the emission color, the design of OLED materials also focuses on achieving high efficiency and long operational lifetimes. The molecular structure of the emitter and its interaction with other materials in the OLED stack are crucial for device performance.
Benzothiadiazole derivatives have been shown to contribute to both high efficiency and stability in OLEDs. For instance, some benzothiadiazole-based emissive materials have demonstrated excellent operational lifetimes exceeding 10,000 hours while maintaining their luminance. The introduction of chlorine atoms into diketopyrrolopyrrole-based copolymers with benzothiadiazole units has been shown to enhance thermal stability. acs.org
In the case of the red TADF emitter BTZ-DMAC, the resulting OLED achieved a maximum external quantum efficiency (EQE) of 8.8%. researchgate.net For NIR OLEDs, a device using the dopant M13 achieved an EQE of 1.12%. nih.gov Another NIR OLED based on the oligomer M16 reached a maximum EQE of 1.6%. nih.gov These results underscore the potential of benzothiadiazole derivatives in creating highly efficient and stable OLEDs across a range of emission wavelengths.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the sensitizing dye is a key component that determines their efficiency. The strong electron-withdrawing character of the 2,1,3-benzothiadiazole unit makes it an excellent building block for the acceptor part of D-A-π-A type organic sensitizers. mdpi.com
The introduction of a 5,6-bis-hexyloxy-benzo acs.orgresearchgate.netmdpi.comthiadiazole entity into the conjugated spacer of a dipolar dye has been shown to effectively suppress dark currents and significantly improve the performance of DSSCs. The best conversion efficiency achieved with these dyes was approximately 92% of that of a standard N719-based DSSC measured under similar conditions. rsc.org
Integration as Electron-Accepting Moieties in Sensitizer (B1316253) Dyes
The 2,1,3-benzothiadiazole (BTD) core is a highly effective electron-accepting unit, making its derivatives, including this compound, valuable components in the design of organic sensitizer dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.net In the typical Donor-π-Acceptor (D-π-A) architecture of these dyes, the BTD moiety serves as the crucial 'A' component. researchgate.netpreprints.org Its strong electron-withdrawing character is instrumental in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the dye. nih.gov This tailored electronic structure is essential for facilitating efficient electron injection from the photo-excited sensitizer into the conduction band of a semiconductor, such as titanium dioxide (TiO₂), which is a fundamental process for current generation in DSSCs. preprints.orgmdpi.com
| Dye Designation | Donor Moiety | Acceptor Moiety | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| D6 | Alkylated Indolo[3,2-b]carbazole | 2,1,3-Benzothiadiazole | 5.41% | nih.gov |
| BTZ-DPA | Diphenylamine | 2,1,3-Benzothiadiazole | Not specified for DSSC, used in OLED | researchgate.net |
| PTh8BTD | Octathiophene | 2,1,3-Benzothiadiazole | 1.7% (in Organic Solar Cell) | lnu.edu.cn |
Chemical Sensing and Optical Detection Devices
Derivatives of 2,1,3-benzothiadiazole are versatile platforms for creating chromogenic and fluorogenic probes for the detection of a wide array of chemical species. researchgate.netmdpi.com The inherent fluorescence of the BTD core and its sensitivity to its electronic environment allow for the design of sensors that signal the presence of an analyte through a change in color or light emission. mdpi.comnih.gov
Design of Chromogenic and Fluorogenic Probes for Analyte Detection
The design of BTD-based sensors involves the strategic attachment of a recognition unit to the BTD fluorophore. This recognition site is tailored to interact selectively with a specific target analyte, which can range from anions like fluoride (B91410) (F⁻) to cations such as copper (Cu²⁺). researchgate.netresearchgate.net The synthesis of these probes often begins with a substituted o-phenylenediamine (B120857), which undergoes cyclization with thionyl chloride to form the core BTD heterocycle. mdpi.comsemanticscholar.org
For example, sensors for fluoride ions have been developed by incorporating hydrogen-bond donating groups (like amides or ureas) into the BTD derivative. researchgate.net The interaction between the fluoride ion and the hydrogen-bond donor triggers a distinct color change and a modification of the fluorescence signal. researchgate.net This interaction can be so specific that these probes show a noticeable response only to fluoride, even in the presence of other common anions. researchgate.net The sensitivity of these probes is often high, with detection limits reaching micromolar concentrations, and the response can sometimes be observed with the naked eye. sci-hub.se
Exploration of Photophysical Mechanisms for Sensing Applications
The operation of BTD-based optical sensors is governed by several key photophysical mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.com
Intramolecular Charge Transfer (ICT): In many BTD-based probes, the molecule is designed with a donor-acceptor structure, where BTD is the acceptor. researchgate.net Upon excitation with light, an electron is transferred from the donor to the acceptor. When the recognition unit (often part of the donor) binds to an analyte, the electronic properties of the donor are altered, which in turn affects the ICT process and modulates the fluorescence emission. researchgate.net
Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" or "turn-off" fluorescence sensing. mdpi.com In the absence of the analyte, an electron transfer occurs between the recognition unit and the excited BTD fluorophore, quenching the fluorescence. Binding of the analyte to the recognition moiety disrupts this PET process, thereby restoring or "turning on" the fluorescence. mdpi.com
Excited-State Intramolecular Proton Transfer (ESIPT): Some BTD probes are designed with both a proton donor and a proton acceptor group. Upon excitation, a proton is transferred within the molecule, leading to emission from the resulting tautomeric form. mdpi.com An analyte, such as the fluoride ion, can interact with the proton-donating group, inhibiting the ESIPT process and causing a significant change in the fluorescence spectrum. researchgate.net
Other Emerging Applications
Beyond solar cells and sensors, derivatives of this compound are finding applications in other cutting-edge areas of materials science.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. Incorporating BTD units into COF backbones allows for the creation of donor-acceptor systems with exceptional properties for photocatalysis and energy storage. researchgate.netmdpi.com These BTD-based COFs typically exhibit high porosity, large surface areas, and excellent thermal stability. researchgate.netmdpi.com
For example, COFs constructed from electron-deficient BTD units and electron-rich linkers like tetraphenylethylene (B103901) or porphyrins have been synthesized. researchgate.netmdpi.com These materials are effective heterogeneous photocatalysts, capable of absorbing a broad range of light and facilitating chemical reactions. mdpi.com A notable example, Co@rhm-PorBTD, which integrates a cobalt-porphyrin complex with a BTD-based ligand, has shown outstanding performance as a single-atom catalyst for the oxygen reduction reaction, outperforming commercial Pt/C catalysts. researchgate.net The defined porous structure and tunable electronic properties make BTD-based COFs a promising platform for developing advanced catalytic materials.
Electrocatalytic Hydrogen Production
There is a growing interest in using small organic molecules as metal-free catalysts for the electrochemical production of hydrogen (H₂) from water. nih.govdiva-portal.org Electron-deficient BTD derivatives have emerged as highly promising candidates for this application. nih.govchemrxiv.org Specifically, the BTD core is proposed to be the catalytically active site for the hydrogen evolution reaction (HER). diva-portal.orgdiva-portal.org
Research has shown that 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), a derivative with strong electron-withdrawing nitrile groups, can effectively catalyze hydrogen production on a glassy carbon electrode. nih.govnih.gov The proposed mechanism involves the electrochemical reduction of the BTDN molecule, followed by protonation, ultimately leading to the release of H₂ gas. nih.govchemrxiv.org This system has demonstrated high efficiency and stability.
| Catalyst | Proton Source | Faradaic Efficiency (FE) | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN) | Salicylic Acid | 82% | 13 | nih.govnih.gov |
| Benzothiadiazole-caffeine (BT-DCAF) | Trifluoroacetic Acid (TFA) | 92 ± 5% | 23 ± 4 | chemrxiv.orgchemrxiv.org |
This catalytic activity is not limited to one specific derivative. A novel catalyst linking a BTD core to caffeine (B1668208) units has also been developed, showing stable performance for H₂ evolution with a high Faradaic efficiency of up to 92%. chemrxiv.orgchemrxiv.org These findings highlight the potential of engineered BTD molecules as low-cost, environmentally friendly electrocatalysts for clean energy generation. chemrxiv.org
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,1,3-Benzothiadiazole (BTD) |
| Titanium dioxide (TiO₂) |
| Triphenylamine |
| Carbazole |
| Thiophene (B33073) |
| o-Phenylenediamine |
| Thionyl chloride |
| Tetraphenylethylene |
| Porphyrin |
| Co@rhm-PorBTD |
| 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN) |
| Salicylic Acid |
| Trifluoroacetic Acid (TFA) |
Luminescent Solar Concentrators (LSCs)
Derivatives of this compound are emerging as significant materials in the advancement of Luminescent Solar Concentrators (LSCs). LSCs are devices that capture sunlight over a large area and concentrate it onto a smaller photovoltaic cell, offering a promising avenue for building-integrated photovoltaics. rsc.org The core of an LSC is a transparent waveguide, typically made of a polymer like poly(methyl methacrylate) (PMMA), which is doped with a luminescent material, or luminophore. rsc.orgresearchgate.net The effectiveness of these devices is critically dependent on the properties of the embedded luminophore.
The 2,1,3-benzothiadiazole (BTD) scaffold is a well-established building block for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netresearchgate.net Its utility extends to LSCs, where its derivatives serve as the crucial light-harvesting and emitting component. researchgate.net The success of BTD-based molecules in these applications stems from their capacity for intramolecular charge-transfer effects. researchgate.net
For a luminophore to be effective in an LSC, it must possess a specific set of photophysical properties. Key among these are a high fluorescence quantum yield (approaching unity), strong and broad light absorption to capture a significant portion of the solar spectrum, and a large separation between its absorption and emission spectra, known as the Stokes shift. rsc.org A large Stokes shift is particularly vital as it minimizes the reabsorption of emitted light by other luminophores within the waveguide, a major loss mechanism in LSCs. rsc.org
Research has focused on designing BTD derivatives that optimize these properties. A study published in the Journal of Materials Chemistry C detailed the design and synthesis of BTD derivatives with a focus on creating a large Stokes shift for efficient LSCs. rsc.org By employing a "sustainable by design" approach, researchers developed materials that not only performed well but were also accessible through greener synthetic methods like micellar catalysis. rsc.org The performance of these novel, sustainably produced luminophores was found to be comparable to commercially available alternatives that rely on less environmentally friendly synthesis. rsc.org
The general structure of these luminophores often involves a donor-acceptor (D-A) architecture, where the electron-deficient benzothiadiazole unit acts as the acceptor. researchgate.net This configuration is beneficial for tuning the material's electronic and optical properties. researchgate.net For instance, by modifying the donor units attached to the BTD core, researchers can control the absorption and emission wavelengths.
While specific performance data for LSCs based solely on this compound derivatives is not extensively detailed in the reviewed literature, the research on the broader class of BTD derivatives provides a strong foundation for their potential. The table below summarizes the key desirable properties for BTD-based luminophores in LSC applications as identified in the literature.
| Property | Desired Characteristic | Rationale | Citation |
| Fluorescence Quantum Yield | Close to 100% | Maximizes the number of emitted photons for each absorbed photon. | rsc.org |
| Light Harvesting | Broad and strong absorption | To capture a large portion of the solar spectrum. | rsc.org |
| Stokes Shift | Large | To minimize reabsorption losses of the emitted light. | rsc.org |
| Sustainability | Green chemistry synthetic approach | Enables large-scale, environmentally friendly production. | rsc.org |
The ongoing development of novel 2,1,3-benzothiadiazole derivatives, including chlorinated variants, continues to be a promising research direction for creating the next generation of efficient and sustainable luminescent solar concentrators. rsc.orgosti.gov
Conclusion and Future Research Directions
Synthesis of 4,6-Dichloro-2,1,3-benzothiadiazole
The synthesis of this compound is a critical first step for its application in materials science. A common and effective method involves the reaction of 4,5-dichlorobenzene-1,2-diamine (B119697) with thionyl chloride. acs.orgosti.gov This reaction is typically carried out in a suitable solvent such as chloroform (B151607), often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. osti.gov The mixture is heated to facilitate the cyclization and formation of the benzothiadiazole ring. osti.gov Purification of the resulting crude product is generally achieved through column chromatography to yield the desired this compound as a solid. osti.gov
Summary of Current Research Landscape and Achievements
The introduction of chlorine atoms at the 4 and 6 positions of the 2,1,3-benzothiadiazole (B189464) core has proven to be a highly effective strategy for tuning the electronic properties of organic materials. The strong electron-withdrawing nature of the chlorine atoms significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of polymers incorporating this moiety. osti.govresearchgate.net This modulation of energy levels is a key achievement, as it allows for better matching with the energy levels of other materials in a device, such as acceptors in organic solar cells, leading to improved device performance.
A notable achievement in the field is the development of donor-acceptor copolymers based on dichlorinated-2,1,3-benzothiadiazole. acs.orgresearchgate.net These polymers have been successfully utilized in organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgosti.gov For instance, a polymer incorporating this compound and a thiophene-based donor unit exhibited excellent hole mobility in OFETs, demonstrating the potential of this building block in charge transport materials. acs.org In the realm of organic photovoltaics, the incorporation of this chlorinated benzothiadiazole unit has led to a significant enhancement in power conversion efficiencies (PCEs). osti.gov The introduction of chlorine atoms has been shown to increase the open-circuit voltage (Voc) and short-circuit current (Jsc) of the resulting solar cells. osti.gov
The use of this compound has also been explored in the context of creating low-bandgap polymers. The strong intramolecular charge transfer (ICT) between the electron-rich donor units and the electron-deficient dichlorinated benzothiadiazole acceptor leads to a reduction in the material's bandgap, allowing for broader absorption of the solar spectrum. This is a critical factor in improving the efficiency of organic solar cells. lnu.edu.cn
Identification of Remaining Challenges and Knowledge Gaps in the Field
Despite the significant progress, several challenges and knowledge gaps remain in the research of this compound-based materials.
Precise Control over Morphology: While the introduction of chlorine atoms can influence the molecular packing and morphology of thin films, achieving precise control over these aspects remains a challenge. The final device performance is highly dependent on the nanoscale morphology of the active layer, and a deeper understanding of the structure-property relationships is needed to consistently achieve optimal morphologies.
Long-Term Stability: The operational stability of organic electronic devices is a major hurdle for their commercialization. While some studies have reported good operational stability for OFETs based on dichlorinated-2,1,3-benzothiadiazole polymers, more extensive and long-term stability studies are required, particularly for organic solar cells under various environmental stressors. acs.org
Understanding Photodegradation Mechanisms: The long-term performance of organic solar cells is often limited by the photodegradation of the active layer materials. A detailed understanding of the photodegradation pathways of polymers containing this compound is currently lacking. Identifying these mechanisms is crucial for designing more robust and stable materials.
Exploring a Wider Range of Donor Moieties: While several donor units have been copolymerized with this compound, there is a vast chemical space of potential donor structures that remains unexplored. The systematic investigation of a wider variety of donor moieties could lead to the discovery of new materials with even better performance.
Prospective Avenues for Advancing this compound Research
Future research efforts in the field of this compound should focus on addressing the aforementioned challenges. Several promising avenues for advancement can be identified:
Advanced Molecular Design: The design and synthesis of novel donor-acceptor copolymers with precisely tailored electronic and morphological properties will continue to be a key research direction. This includes the exploration of new donor units, the introduction of different solubilizing side chains, and the use of non-covalent interactions to control molecular packing.
In-depth Morphological Characterization: The application of advanced characterization techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM), will be crucial for gaining a deeper understanding of the thin-film morphology of these materials. This knowledge will be invaluable for optimizing device fabrication processes.
Focus on Device Stability: A concerted effort is needed to improve the long-term stability of devices based on this compound. This includes the development of new encapsulation techniques, the investigation of stabilizing additives, and the design of inherently more stable polymer backbones.
Computational Modeling and Screening: The use of computational methods, such as density functional theory (DFT), can play a significant role in accelerating the discovery of new materials. acs.org DFT calculations can be used to predict the electronic properties of new polymer structures, allowing for the pre-screening of candidates before their synthesis.
Exploration of New Applications: While the primary focus has been on OFETs and OSCs, the unique electronic properties of this compound-based materials could make them suitable for other applications, such as organic light-emitting diodes (OLEDs), sensors, and thermoelectrics.
Potential Impact on Next-Generation Organic Electronic and Optoelectronic Technologies
The continued development of materials based on this compound has the potential to significantly impact the future of organic electronics and optoelectronics. The ability to fine-tune the electronic properties of these materials through the strategic incorporation of chlorine atoms provides a powerful tool for designing next-generation devices with improved performance and stability.
In the area of organic photovoltaics, the development of more efficient and stable solar cells based on this building block could contribute to the widespread adoption of this renewable energy technology. For organic field-effect transistors, the high charge carrier mobilities achievable with these materials could lead to the development of faster and more efficient flexible electronic devices.
Ultimately, the research on this compound and its derivatives is a testament to the power of molecular engineering in advancing the field of organic electronics. By addressing the current challenges and exploring new research avenues, scientists can unlock the full potential of this versatile building block and pave the way for a new generation of high-performance organic electronic and optoelectronic technologies.
Q & A
Q. What are the common synthetic routes for 4,6-Dichloro-2,1,3-benzothiadiazole, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via halogenation of benzothiadiazole precursors. A representative method involves brominating 2,1,3-benzothiadiazole using hydrobromic acid (HBr) and bromine (Br₂) under controlled reflux conditions. For example, 4,7-Dibromo-2,1,3-benzothiadiazole—a closely related derivative—is synthesized by reacting benzothiadiazole with Br₂ in HBr at 80–100°C for 12–24 hours, yielding >80% purity after recrystallization . Optimization includes adjusting stoichiometry (e.g., 2:1 Br₂:substrate) and solvent polarity to minimize side products. Reflux time and temperature are critical for achieving high regioselectivity.
Q. How is this compound characterized post-synthesis?
Methodological Answer: Characterization combines spectroscopic and chromatographic techniques:
- NMR : H and C NMR identify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for benzothiadiazole derivatives) .
- IR : Stretching frequencies for C-Cl (~550–650 cm⁻¹) and S-N bonds (~1150–1250 cm⁻¹) confirm functional groups .
- HPLC/MS : Purity (>95%) is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion peaks .
Q. What are the primary applications of this compound in optoelectronic materials?
Methodological Answer: The compound serves as an electron-deficient building block in conjugated polymers for:
- Organic Photovoltaics (OPVs) : Copolymers like PCDTBT and PCPDTBT incorporate benzothiadiazole units to enhance charge transport. For example, PCPDTBT achieves power conversion efficiencies (PCE) of ~5–7% due to broad absorption and low bandgaps (~1.4–1.6 eV) .
- LEDs : Its electron-withdrawing nature stabilizes excitons in emissive layers, improving electroluminescence quantum efficiency .
Advanced Research Questions
Q. How can electronic properties be optimized in copolymer design using this compound?
Methodological Answer: Optimization involves structural tuning via:
- Donor-Acceptor Pairing : Pairing with electron-rich donors (e.g., cyclopentadithiophene) reduces bandgaps. For instance, PCPBTD (cyclopentadithiophene-alt-benzothiadiazole) achieves a bandgap of 1.5 eV via Suzuki coupling (Pd catalysis, toluene, 70°C, 24h) .
- Side-Chain Engineering : Alkyl side chains (e.g., 2-ethylhexyl) improve solubility and film morphology. For example, PCPDTBT with branched side chains exhibits higher hole mobility (10⁻³ cm²/Vs) compared to linear analogs .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies in NMR/IR data often arise from regioisomers or solvent effects. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- X-ray Crystallography : Provides definitive confirmation of regiochemistry. For example, crystallographic analysis of 4,7-dibromo derivatives confirmed para-substitution patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts for comparison .
Q. What are the stability challenges of this compound under thermal stress, and how are they addressed?
Methodological Answer: Thermal degradation occurs via S-N bond cleavage above 200°C. Stability is enhanced by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
